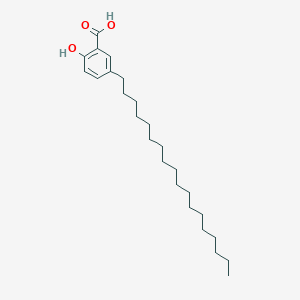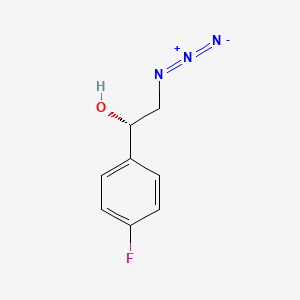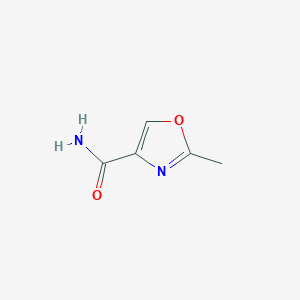![molecular formula C16H18FNO4 B2975891 dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate CAS No. 866142-54-3](/img/structure/B2975891.png)
dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate, also known as 4-FMA, is a synthetic chemical compound. It is a derivative of amphetamine and is used in scientific research for studying its physiological and biochemical effects. 4-FMA is one of the most widely used compounds in scientific research due to its ability to produce a wide range of effects.
Aplicaciones Científicas De Investigación
Alzheimer's Disease Research
Shoghi-Jadid et al. (2002) utilized a fluorinated derivative similar to the mentioned compound in conjunction with positron emission tomography (PET) to identify the localization and load of neurofibrillary tangles and beta-amyloid senile plaques in the brains of living patients with Alzheimer disease. This research is significant for diagnostic assessment and monitoring the progression of Alzheimer's disease (Shoghi-Jadid et al., 2002).
Antimicrobial Activity
Ghorab et al. (2017) reported on the synthesis of derivatives containing a similar backbone structure, demonstrating significant antibacterial and antifungal activities. This study highlights the potential of such compounds in developing new antimicrobial agents (Ghorab et al., 2017).
Organic Synthesis and Chemical Transformations
Research into the synthesis and chemical properties of related structures has been conducted to explore their applications in organic chemistry and potential as intermediates in synthesizing more complex molecules. For example, Abdel-Bary et al. (1995) investigated the synthesis of hydantoin analogues, demonstrating the versatility of similar compounds in synthetic organic chemistry (Abdel-Bary et al., 1995).
Materials Science
Liaw et al. (2002) synthesized new polyamides and polyimides containing a triphenylamine group, starting from a compound with a closely related structure. This research contributes to the development of materials with high glass transition temperatures and potential applications in electronics (Liaw et al., 2002).
Near-Infrared Fluorescence Imaging
Buabeng et al. (2022) synthesized red-shifted pentamethine derivatives for near-infrared (NIR) fluorescence imaging, showcasing the potential of such compounds in biomedical imaging and diagnostics (Buabeng et al., 2022).
Propiedades
IUPAC Name |
dimethyl (E,4Z)-4-[1-[(4-fluorophenyl)methylamino]ethylidene]pent-2-enedioate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FNO4/c1-11(18-10-12-4-6-13(17)7-5-12)14(16(20)22-3)8-9-15(19)21-2/h4-9,18H,10H2,1-3H3/b9-8+,14-11- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XJWWSYBVIJCORI-LSHJULRISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C=CC(=O)OC)C(=O)OC)NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(\C=C\C(=O)OC)/C(=O)OC)/NCC1=CC=C(C=C1)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[[6-amino-1-(2-methylpropyl)-2,4-dioxopyrimidin-5-yl]-(2-methylpropyl)amino]-2-oxoethyl]-2-chloro-N-methylquinoline-4-carboxamide](/img/structure/B2975811.png)



![5-Bromo-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]furan-2-carboxamide](/img/structure/B2975818.png)
![N-[2-hydroxy-5-(2-methyl-1,3-thiazol-4-yl)phenyl]acetamide hydrochloride](/img/structure/B2975821.png)
![4-(benzylthio)-2-(4-methoxyphenyl)-7-methyl-5H-chromeno[2,3-d]pyrimidine](/img/structure/B2975822.png)
![Methyl 2-(allylthio)-5-(4-isopropylphenyl)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2975823.png)


![8-Chloro-3-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-6-(trifluoromethyl)[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B2975827.png)


![N-[5-[2-oxo-2-[3-(trifluoromethyl)anilino]ethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclopropanecarboxamide](/img/structure/B2975830.png)